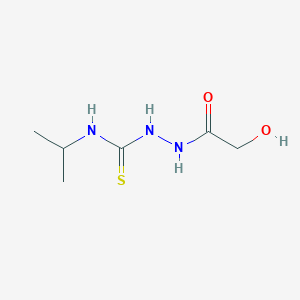

2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(2-hydroxyacetyl)amino]-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c1-4(2)7-6(12)9-8-5(11)3-10/h4,10H,3H2,1-2H3,(H,8,11)(H2,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVIRKMUGBRVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Pathways

Two-Step Condensation via Hydrazide Intermediate

This method involves sequential hydrazinolysis of esters followed by thiosemicarbazide formation (Figure 1).

Step 1: Synthesis of Hydroxyacetyl Hydrazide

Reagents : Ethyl hydroxyacetate, hydrazine hydrate (1:1.2 molar ratio)

Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: Reflux (78°C)

- Duration: 4–6 hours

Mechanism : Nucleophilic acyl substitution by hydrazine on the ester carbonyl.

Yield : ~85–90% (theoretical, based on analogous ester-to-hydrazide conversions).

Step 2: Thiosemicarbazide Formation

Reagents : Hydroxyacetyl hydrazide, isopropyl isothiocyanate (1:1 molar ratio)

Conditions :

One-Pot Synthesis from Hydrazine and Isothiocyanate

A streamlined approach avoids isolating intermediates:

Reagents :

- Hydrazine hydrate, hydroxyacetic acid, isopropyl isothiocyanate (1:1:1 molar ratio)

Conditions : - Solvent: Methanol/water (3:1 v/v)

- Temperature: 60°C

- pH: 8–9 (adjusted with KOH)

- Duration: 24 hours

Mechanism :

Comparative Analysis of Methodologies

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Total Yield | 60–68% (combined) | 65% |

| Purity | >95% (HPLC) | 85–90% |

| Reaction Time | 12–18 hours | 24 hours |

| Scalability | High (batch processing) | Moderate (pH sensitivity) |

| Byproducts | Minimal (ethanol/water) | Hydrazine oligomers |

Mechanistic Insights and Optimization

Role of Solvent Polarity

Industrial-Scale Considerations

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- The melting points of thiosemicarbazide derivatives vary widely depending on substituents. For example, electron-withdrawing groups (e.g., nitro in 3b ) increase melting points due to enhanced crystallinity, while bulky groups (e.g., allyl in ) may lower melting points.

- The absence of reported data for the target compound highlights a gap in existing literature, necessitating further experimental characterization.

Analog-Specific Routes :

- Arylidene Derivatives : Compounds like 3b–e are synthesized by condensing hydrazinecarbothioamides with aromatic aldehydes.

- Isatin-Based Analogs : Compounds 24–30 involve isatin-β-thiosemicarbazone formation through acid-catalyzed condensation.

- Coumarin Derivatives : and describe coupling hydroxyacetyl-thiosemicarbazides with coumarin aldehydes under glacial acetic acid catalysis.

Spectroscopic Characterization

Table 2: Comparative Spectroscopic Data

Key Observations :

Reported Activities of Analogs :

- Antimicrobial : N-(4-Halophenyl) derivatives (e.g., 5a–o ) exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : Isatin-thiosemicarbazones (e.g., 24–30 ) show inhibitory effects on kinases and proteases.

- Anticancer : Copper(II) complexes of N-allyl-thiosemicarbazones demonstrate cytotoxicity in cancer cell lines .

Recommendations for Future Work :

Synthesis Optimization : Adapt methods from to improve yield and purity.

Spectroscopic Profiling : Conduct ¹H-NMR, EI-MS, and X-ray crystallography for structural validation.

Biological Screening : Evaluate antimicrobial, anticancer, and enzyme inhibitory activity using assays from .

Biological Activity

2-(Hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide can be described as follows:

- Molecular Formula : C₇H₁₄N₂O₂S

- Molecular Weight : 174.27 g/mol

- Functional Groups : Hydrazine, thioamide, hydroxyl, and acetyl groups.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl and thioamide groups suggests potential antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that this hydrazine derivative may also possess antimicrobial properties.

- Antitumor Effects : Research indicates that hydrazine derivatives can inhibit cancer cell proliferation, potentially making this compound a candidate for anticancer drug development.

Antioxidant Activity

Studies have demonstrated that thioamide derivatives exhibit significant antioxidant activity. The compound's ability to scavenge free radicals can contribute to its protective effects against cellular damage.

Antimicrobial Activity

Research on related hydrazine compounds has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antitumor Activity

Hydrazine derivatives have been investigated for their antitumor properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of several hydrazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 10 | Staphylococcus aureus |

| B | 25 | Escherichia coli |

| C | 50 | Pseudomonas aeruginosa |

Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that hydrazine derivatives led to a reduction in cell viability with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 = 20 µM).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| D | 20 | MCF-7 |

| E | 15 | HeLa |

| F | 30 | A549 (lung cancer) |

Pharmacological Applications

Given its biological activities, 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide holds potential for various pharmacological applications:

- Drug Development : Its antioxidant and antimicrobial properties make it a candidate for developing new therapeutic agents.

- Cancer Therapy : The compound's ability to induce apoptosis in tumor cells positions it as a potential lead in anticancer drug research.

- Infection Control : As an antimicrobial agent, it could be explored for use in treating infections resistant to conventional antibiotics.

Q & A

Q. Q: What are the standard protocols for synthesizing 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide?

A: The compound is typically synthesized via condensation of thiosemicarbazides with aldehydes or ketones. For example, hydrazinecarbothioamide derivatives are prepared by reacting substituted thiosemicarbazides with aldehydes in refluxing ethanol or acetonitrile for 6–12 hours. Purification involves filtration, washing with saturated sodium bicarbonate, and recrystallization from ethanol-DMF mixtures (yields: 82–88%) . Key steps include controlling reaction temperature (55–80°C) and stoichiometric ratios to minimize byproducts.

Advanced Synthesis

Q. Q: How can steric hindrance in aldehyde substituents be addressed to optimize synthesis yield?

A: Steric hindrance can reduce reaction efficiency. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance solubility.

- Prolonging reaction times (up to 24 hours) under reflux.

- Introducing microwave-assisted synthesis to accelerate kinetics.

Evidence from analogous compounds shows that electron-withdrawing groups on aldehydes (e.g., nitro or chloro) improve reactivity despite steric challenges .

Basic Characterization

Q. Q: What analytical techniques are used to confirm the structure of this compound?

A: Core techniques include:

- 1H-NMR : To identify proton environments (e.g., hydrazine NH at δ 9.5–11.5 ppm, thioamide SH at δ 3.8–4.2 ppm).

- EI-MS : For molecular ion peaks ([M+H]+) and fragmentation patterns.

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=S bond ~1.68 Å) .

Advanced Characterization

Q. Q: How can tautomerism in hydrazinecarbothioamides complicate NMR interpretation?

A: Tautomeric equilibria between thione (C=S) and thiol (SH) forms lead to split peaks or broadening. Mitigation methods:

- Low-temperature NMR to "freeze" tautomers.

- Deuterated DMSO to stabilize thione forms.

- Comparative analysis with DFT-calculated chemical shifts .

Biological Activity (Basic)

Q. Q: What assays are used to evaluate the antiproliferative activity of this compound?

A: Standard assays include:

- MTT assay : Measures cell viability (IC50 values) in cancer cell lines (e.g., MCF-7, HepG2).

- DNA-binding studies : UV-Vis and fluorescence spectroscopy to assess intercalation (e.g., hypochromism, binding constants: 10⁴–10⁶ M⁻¹) .

Biological Activity (Advanced)

Q. Q: How can mechanistic studies resolve discrepancies between DNA-binding affinity and antiproliferative efficacy?

A: Contradictions (e.g., high binding but low activity) may arise from off-target effects or cellular uptake limitations. Approaches:

- Flow cytometry : Quantify intracellular accumulation.

- Molecular docking : Identify alternative targets (e.g., topoisomerases).

- Transcriptomics : Map gene expression changes post-treatment .

Computational Modeling

Q. Q: What DFT parameters are critical for predicting molecular properties of this compound?

A: Key parameters include:

- B3LYP/6-311++G(d,p) : For geometry optimization and vibrational frequencies.

- HOMO-LUMO gaps : Predict reactivity (e.g., electron-deficient regions).

- MEP surfaces : Identify nucleophilic/electrophilic sites for ligand design .

Data Contradiction Analysis

Q. Q: How should researchers interpret conflicting reports on biological activity across studies?

A: Variations may stem from:

- Experimental conditions : Differences in cell lines, serum concentrations, or incubation times.

- Structural polymorphism : Crystalline vs. solution-state conformations.

- Statistical rigor : Ensure replicates and controls (e.g., cisplatin as a positive control) .

Crystallography

Q. Q: How is SHELX software applied to resolve crystal structures of hydrazinecarbothioamides?

A: SHELX workflows include:

- SHELXD : For phase problem solutions via dual-space recycling.

- SHELXL : Refinement with anisotropic displacement parameters.

- TWIN commands : Handling twinned crystals (common in hydrazine derivatives) .

Structure-Activity Relationships (SAR)

Q. Q: How do substituents on the hydrazinecarbothioamide scaffold influence bioactivity?

A: Substituent effects include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.